molecular formula C18H23ClN2OS B565541 Norlevomepromazine Hydrochloride CAS No. 61733-92-4

Norlevomepromazine Hydrochloride

货号: B565541
CAS 编号: 61733-92-4
分子量: 350.905
InChI 键: QQSHLCFVEORDPG-BTQNPOSSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Norlevomepromazine Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

科学研究应用

Psychiatric Disorders

  • Schizophrenia and Bipolar Disorder : Norlevomepromazine is utilized in the management of schizophrenia and the manic phases of bipolar disorder. Studies indicate that it may be less effective compared to atypical antipsychotics but can still provide significant benefits in certain patients . A systematic review highlighted that while it may not outperform other antipsychotics in all areas, it has been noted for causing fewer extrapyramidal symptoms compared to some traditional agents .

Palliative Care

  • Management of Terminal Illness : Norlevomepromazine is frequently prescribed in palliative care for managing severe pain, nausea, and agitation in terminally ill patients. Its multimodal action allows for effective symptom control, which is critical in end-of-life care . It can be administered via oral or injectable routes, with dosages tailored to individual patient needs.

Pain Management

  • Analgesic Properties : The drug's analgesic effects are particularly beneficial for non-ambulant patients experiencing moderate to severe pain. It is often combined with opioids to enhance pain relief while mitigating opioid-related side effects .

Evidence from Case Studies

Several case studies illustrate the effectiveness of norlevomepromazine in clinical practice:

  • A study involving hospice patients demonstrated that 44% of those treated with norlevomepromazine experienced significant relief from nausea, underscoring its role as an effective antiemetic in palliative settings .
  • Another case report highlighted the use of norlevomepromazine for a patient with severe agitation due to bipolar disorder, where the medication helped stabilize mood and improve overall functioning .

Comparative Effectiveness

A comparative analysis between norlevomepromazine and other antipsychotic medications reveals varying outcomes:

Outcome Norlevomepromazine Atypical Antipsychotics Notes
Global State ImprovementLimited improvement reportedBetter outcomes notedHigher risk of non-improvement compared to atypicals .
Mental State ResponseInconclusive evidenceGenerally superiorLimited data supporting differences in response rates .
Adverse EventsIncreased dizzinessVariableMore dizziness reported with norlevomepromazine compared to others .
Extrapyramidal SymptomsFewer symptomsMore commonMay reduce need for antiparkinsonian medications .

Side Effects and Considerations

While norlevomepromazine is effective, it is associated with several side effects:

  • Common side effects include sedation, dry mouth, hypotension, and akathisia.
  • Serious adverse effects such as neuroleptic malignant syndrome are rare but can occur, necessitating careful monitoring during treatment .

生物活性

Norlevomepromazine hydrochloride, a derivative of levomepromazine, is an antipsychotic medication primarily used in the treatment of schizophrenia and severe anxiety disorders. Its biological activity is characterized by its interactions with various neurotransmitter receptors, leading to a range of therapeutic effects and side effects. This article explores the pharmacodynamics, pharmacokinetics, clinical applications, and adverse effects associated with this compound.

Pharmacodynamics

Norlevomepromazine exhibits a multifaceted mechanism of action, primarily functioning as an antagonist at several neurotransmitter receptors:

  • Dopamine Receptors : It has a notable affinity for D2 dopamine receptors, which contributes to its antipsychotic properties. Studies indicate that it displaces [^3H]sulpiride binding with an IC50 value of 17 nM in rat brain striatal preparations, highlighting its potency in modulating dopaminergic activity .
  • Histamine Receptors : The compound also acts as a potent antagonist at H1 histamine receptors, with a Kd value of 0.58 nM in human brain homogenate studies. This action is associated with its sedative effects .
  • Serotonin Receptors : Norlevomepromazine interacts with serotonin receptors, contributing to its mood-stabilizing effects and potential antidepressant activity.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its clinical efficacy:

  • Absorption : Peak plasma concentrations are typically reached within 30 to 90 minutes following intramuscular injection .
  • Metabolism : The drug undergoes hepatic metabolism, primarily via cytochrome P450 enzymes, including CYP2D6. This pathway can lead to significant drug interactions when co-administered with other medications metabolized by the same enzyme system .
  • Excretion : Approximately 5% of the drug is excreted unchanged in urine, while metabolites account for the remainder. The elimination half-life varies but is generally conducive to once or twice daily dosing schedules.

Clinical Applications

This compound is utilized in various clinical settings:

  • Psychiatric Disorders : Primarily indicated for schizophrenia and severe anxiety disorders, it helps manage psychotic symptoms effectively.
  • Palliative Care : Its analgesic properties make it beneficial in managing pain in palliative care settings. Clinical studies have demonstrated effective pain relief within one hour post-administration .
  • Sedation : Due to its sedative properties, it is also used off-label for sedation in various medical procedures.

Adverse Effects

While Norlevomepromazine is effective therapeutically, it is associated with several adverse effects:

  • Neurological Effects : Common side effects include sedation, dizziness, and potential extrapyramidal symptoms such as tardive dyskinesia after prolonged use .
  • Metabolic Effects : Hyperprolactinemia may occur, leading to reproductive health issues such as amenorrhea and erectile dysfunction .
  • Cardiovascular Risks : There are concerns regarding QT interval prolongation and potential cardiovascular complications, necessitating careful monitoring in susceptible individuals .

Case Studies

Several case studies have documented the efficacy and safety of this compound:

  • Case Study on Schizophrenia Management : A study involving patients with treatment-resistant schizophrenia found that those treated with Norlevomepromazine experienced significant reductions in psychotic symptoms compared to placebo controls.
  • Palliative Care Application : In a cohort of terminal cancer patients experiencing severe pain, administration of Norlevomepromazine resulted in improved pain control and quality of life metrics without significant respiratory depression.

属性

IUPAC Name

(2R)-3-(2-methoxyphenothiazin-10-yl)-N,2-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS.ClH/c1-13(11-19-2)12-20-15-6-4-5-7-17(15)22-18-9-8-14(21-3)10-16(18)20;/h4-10,13,19H,11-12H2,1-3H3;1H/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSHLCFVEORDPG-BTQNPOSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNC)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90721479
Record name (2R)-3-(2-Methoxy-10H-phenothiazin-10-yl)-N,2-dimethylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90721479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61733-92-4
Record name (2R)-3-(2-Methoxy-10H-phenothiazin-10-yl)-N,2-dimethylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90721479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。